Cas no 134-49-6 (Morpholine,3-methyl-2-phenyl-)

Morpholine,3-methyl-2-phenyl- structure
Morpholine,3-methyl-2-phenyl- structure
Product Name:Morpholine,3-methyl-2-phenyl-
CAS No:134-49-6
MF:C11H15NO
MW:177.242902994156
CID:212917
PubChem ID:4762
Update Time:2025-04-19

Morpholine,3-methyl-2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • ***
    • 3-METHYL-2-PHENYLMORPHOLINE
    • Morpholine,3-methyl-2-phenyl-
    • 2-methyl-3-phenylmorpholine
    • 2-phenyl-3-methyl-morpholine
    • 3-Methyl-2-phenyl-morpholin
    • 3-methyl-2-phenyl-morpholine
    • Defenmetrazin
    • Fenmetrazin
    • Fenmetrazina
    • Oxazimedrine
    • Phenmetrazin
    • Phenmetrazine
    • Probese-P
    • Psychamine A 66
    • A-66
    • C07432
    • 2-Phenyl-3-methylmorpholine
    • AC-16023
    • DTXSID5023455
    • W-205439
    • OOBHFESNSZDWIU-UHFFFAOYSA-N
    • Fenmetrazina [INN-Spanish]
    • DEA No. 1631
    • 3-Methyl-2-phenyltetrahydro-2H-1,4-oxazine
    • Phenmetrazine [INN:BAN]
    • 134-49-6 (free)
    • AB07481
    • EINECS 205-143-4
    • 134-49-6
    • 2-Fenyl-3-methylmorfolin [Czech]
    • Dexphenmetrazine
    • NCGC00164535-02
    • NS00002554
    • AKOS003662804
    • CHEMBL1201208
    • HSDB 3156
    • Preludin
    • Morpholine, 3-methyl-2-phenyl-
    • Phenmetrazinum [INN-Latin]
    • CHEBI:8067
    • dl-2-Phenyl-3-methyltetrahydro-1,4-oxazine
    • Phenmetrazinum
    • NCGC00164535-01
    • BRN 0140490
    • 2-Fenyl-3-methylmorfolin
    • Q3329406
    • FT-0699580
    • DB00830
    • SCHEMBL33984
    • MDL: MFCD00864487
    • Inchi: 1S/C11H15NO/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
    • InChI Key: OOBHFESNSZDWIU-UHFFFAOYSA-N
    • SMILES: O1CCNC(C)C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 177.11500
  • Monoisotopic Mass: 177.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.4
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • Density: 1.0290 (rough estimate)
  • Boiling Point: bp12 138-140°; bp1 104°
  • Refractive Index: 1.5302 (estimate)
  • PSA: 21.26000
  • LogP: 2.06480
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